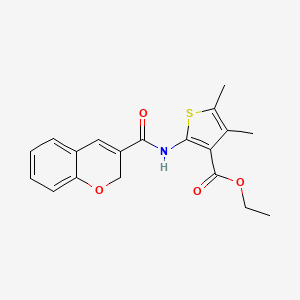
ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
This could result in changes such as the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound potentially affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By inhibiting this pathway, the compound could potentially suppress the growth of cancer cells.
Pharmacokinetics
The study of similar compounds suggests that they can inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Result of Action
The compound’s action could potentially result in the inhibition of cell proliferation, migration, and invasion, induction of cell cycle arrest and apoptosis, and prevention of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves the following steps:
Formation of the Chromenyl Group: The chromenyl group can be synthesized through the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base.
Coupling Reaction: The final step involves the coupling of the chromenyl group with the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a chromenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-9H,4,10H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDXGNHEILXQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)



![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)


![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2356527.png)
